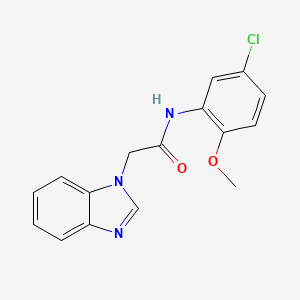![molecular formula C16H16ClNO3 B5308727 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)
3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as CBHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBHA is a bicyclic compound that has a unique chemical structure, which makes it an interesting target for synthetic chemists. In
作用机制
The mechanism of action of 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well understood. However, it has been proposed that this compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and division. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
One of the advantages of 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is its unique chemical structure, which makes it an interesting target for synthetic chemists. This compound has also been found to have a variety of potential applications in scientific research, including medicinal chemistry, organic synthesis, and drug discovery. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively low yield, which can make it difficult to obtain large quantities of the compound. In addition, the mechanism of action of this compound is not well understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential applications in drug discovery. Another direction is to explore the potential of this compound as a scaffold for the development of new antibiotics and anticancer drugs. Finally, future research could focus on developing new synthetic methods for the production of this compound, which could increase the yield and reduce the cost of the compound.
合成方法
The synthesis of 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the reaction of 3-chlorobenzylamine with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound. The yield of the reaction is typically around 50%.
科学研究应用
3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been found to have potential applications in a variety of scientific research fields, including medicinal chemistry, organic synthesis, and drug discovery. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-[(3-chlorophenyl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-12-3-1-2-9(6-12)8-18-15(19)13-10-4-5-11(7-10)14(13)16(20)21/h1-6,10-11,13-14H,7-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVWNLCXRSGHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3S*,6R*)-3-phenyl-5-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5308654.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5308662.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-(4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5308674.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5308690.png)
![2-(2-{1-[3-(2-methylpyrimidin-4-yl)phenyl]-1H-imidazol-2-yl}phenoxy)ethanol](/img/structure/B5308701.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5308716.png)




![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)